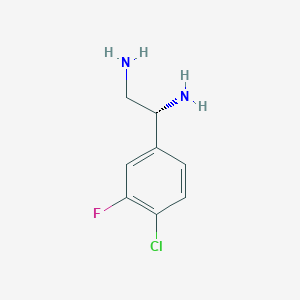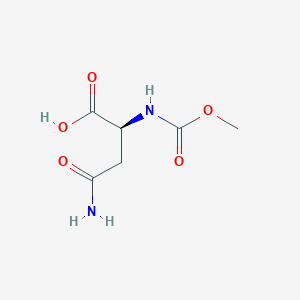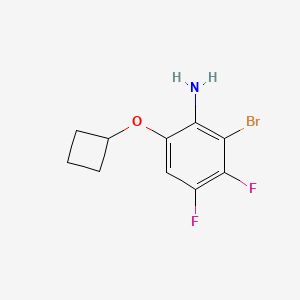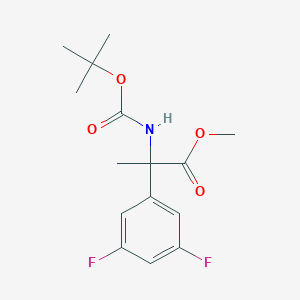
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the ester linkage.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using an appropriate difluorophenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine derivative.
Substitution: Substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylpropanoate: Lacks the difluorophenyl group.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoate: Contains a single fluorine atom.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluorophenyl group can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C15H19F2NO4 |
|---|---|
Poids moléculaire |
315.31 g/mol |
Nom IUPAC |
methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20) |
Clé InChI |
GJMPJAJZVUIPFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


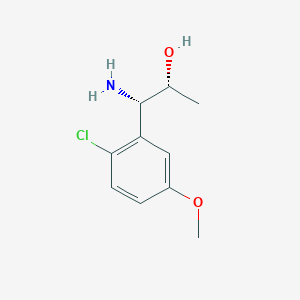
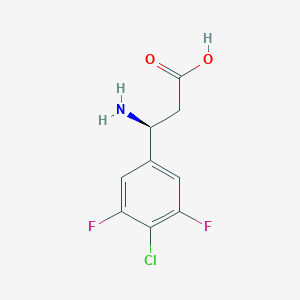
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)
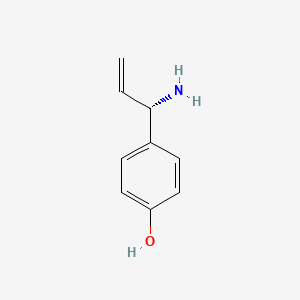


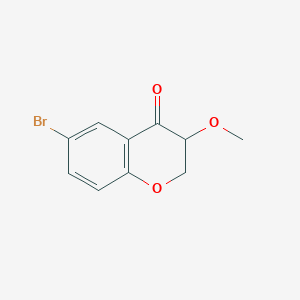

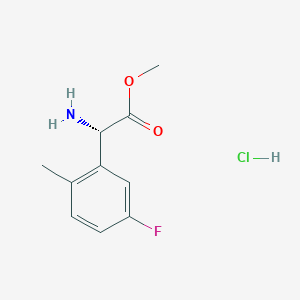
![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
